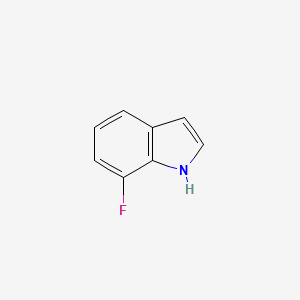

7-Fluoro-1H-indole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONKJZDHGCMRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379062 | |

| Record name | 7-fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-44-0 | |

| Record name | 7-Fluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Fluoro-1H-Indole Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. Among its many derivatives, 7-fluoro-1H-indole and its analogs have garnered significant attention for their unique physicochemical properties and promising therapeutic potential. The introduction of a fluorine atom at the 7-position of the indole ring can profoundly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making these compounds attractive candidates for drug development in various therapeutic areas, including oncology, infectious diseases, and neurology.

This technical guide provides a comprehensive overview of this compound derivatives and analogs, focusing on their synthesis, biological activities, and therapeutic applications. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its analogs can be achieved through several strategic approaches. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

1. Industrial Preparation of this compound

An industrial method for the preparation of this compound has been developed, emphasizing cost-effectiveness and high yield.[1] This process involves the following key steps:

-

Cyclization: 2-Fluorobenzamide is used as the starting material. In the presence of an inert gas, it undergoes cyclization with tert-butyl acrylate and methylthio ethyl acetate at a temperature of 50-70°C.

-

Hydrogenation and Reduction: The resulting intermediate is then treated with hydrazine hydrate and Raney nickel to yield a crude 7-fluoroindole product.

-

Purification: The final product is obtained through vacuum distillation and macroporous resin separation.[1]

2. Synthesis of 7-Fluoro-1H-Indazole (an Analog)

A common synthetic route to 7-fluoro-1H-indazole, a bioisostere of this compound, starts from 2,3-difluorobenzaldehyde.[2]

-

Reaction with Hydrazine: 2,3-difluorobenzaldehyde is heated with hydrazine monohydrate at 180°C for 10 hours.

-

Extraction and Purification: After cooling, the product is extracted with ethyl acetate, washed, and dried. Purification via silica gel column chromatography affords 7-fluoro-1H-indazole.[2]

A general workflow for the synthesis of fluorinated indazoles is depicted below:

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a range of biological activities, making them promising candidates for therapeutic development.

Antiviral Activity

Derivatives of the closely related 7-azaindole scaffold have shown potential as antiviral agents. For instance, a series of novel 7-azaindole derivatives were designed and synthesized as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[3] One of the lead compounds, ASM-7, exhibited an EC50 of 0.45 µM for blocking viral entry in a pseudovirus model, a significant improvement over the initial hit compound (EC50 = 9.08 µM).

Indole derivatives have also been investigated as inhibitors of Hepatitis C virus (HCV) replication. In one study, a series of indole derivatives were identified as potent inhibitors, with the lead compound exhibiting an EC50 of 1.1 µmol/l and a 50% cytotoxic concentration (CC50) of 61.8 µmol/l. The mechanism of action was found to involve the induction of pro-inflammatory cytokines.

Table 1: Antiviral Activity of Representative Indole and Azaindole Derivatives

| Compound Class | Target/Virus | Assay | EC50/IC50 | CC50 | Reference |

| 7-Azaindole Derivative (ASM-7) | SARS-CoV-2 Spike-hACE2 | Pseudovirus Entry | 0.45 µM | > 10 µM | |

| Indole Derivative (12e) | Hepatitis C Virus | HCV Replication | 1.1 µmol/l | 61.8 µmol/l |

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. While specific data for a wide range of this compound derivatives is limited, studies on related fluorinated and non-fluorinated indole derivatives highlight their potential in oncology. For example, platinum and palladium complexes with chloro-derivatives of 7-azaindole-3-carbaldehyde have shown significant cytotoxicity against various cancer cell lines. The platinum complex, trans-[PtCl2(5ClL)2], demonstrated potent activity against cisplatin-resistant ovarian cancer (A2780cis) and triple-negative breast cancer (MDA-MB-231) with IC50 values of 4.96 µM and 4.83 µM, respectively.

Other indole-aryl-amide derivatives have also been evaluated for their antiproliferative activity. One such derivative showed an IC50 of 0.81 µM against MCF7 breast cancer cells and 2.13 µM against PC3 prostate cancer cells.

Table 2: Cytotoxicity of Representative Indole and Azaindole Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| trans-[PtCl2(5ClL)2] | A2780cis | Ovarian | 4.96 | |

| trans-[PtCl2(5ClL)2] | MDA-MB-231 | Breast | 4.83 | |

| Indole-aryl-amide | MCF7 | Breast | 0.81 | |

| Indole-aryl-amide | PC3 | Prostate | 2.13 | |

| Indole-sulfonamide (30) | HepG2 | Liver | 7.37 |

Anti-virulence and Quorum Sensing Inhibition

A particularly promising application of this compound is in the field of anti-virulence therapy. This approach aims to disarm pathogens by inhibiting their virulence factors, rather than killing them, which may reduce the selective pressure for developing antibiotic resistance. 7-Fluoroindole (7FI) has been identified as a potent inhibitor of biofilm formation and the production of quorum-sensing (QS)-regulated virulence factors in the opportunistic human pathogen Pseudomonas aeruginosa.

7FI has been shown to markedly reduce the production of:

-

2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)

-

Pyocyanin

-

Rhamnolipid

-

Siderophores (pyoverdine and pyochelin)

Furthermore, 7FI suppresses swarming motility and protease activity in P. aeruginosa. Similar inhibitory effects on QS and biofilm formation have been observed in Serratia marcescens.

The mechanism of QS inhibition by indole derivatives is thought to involve interference with the QS regulatory proteins.

Pharmacokinetics

While extensive pharmacokinetic data for this compound derivatives are not widely available in the public domain, the pharmacokinetic properties of fluoroquinolones, a class of antibiotics that also feature a fluorine-substituted heterocyclic core, can provide some general insights. These compounds often exhibit excellent oral bioavailability, extensive tissue penetration, and half-lives that allow for convenient dosing schedules. Metabolism can occur via hepatic pathways, and excretion is often renal.

For any novel this compound derivative intended for clinical development, a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties is essential.

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quorum Sensing Inhibition Assay (Violacein Production)

This assay utilizes a reporter strain, Chromobacterium violaceum CV026, which produces the purple pigment violacein only in the presence of N-acyl-homoserine lactones (AHLs).

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) broth

-

N-hexanoyl-L-homoserine lactone (HHL)

-

This compound derivatives (dissolved in a suitable solvent)

-

96-well microtiter plates

Procedure:

-

Culture Preparation: Grow an overnight culture of C. violaceum CV026 in LB broth.

-

Assay Setup: Dilute the overnight culture 1:20 in fresh LB broth. Aliquot 300 µL of the diluted culture into the wells of a 96-well plate.

-

Treatment: Add the this compound derivatives at various concentrations to the wells. Also, add HHL (e.g., 500 µM) to induce violacein production. Include appropriate controls (no compound, no HHL).

-

Incubation: Incubate the plate at 30°C for 48 hours.

-

Quantification: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the supernatant.

Conclusion

This compound derivatives represent a versatile and promising class of compounds for drug discovery. Their unique properties, conferred by the fluorine substitution, have led to the identification of potent antiviral, anticancer, and anti-virulence agents. While further research is needed to fully elucidate their therapeutic potential and to gather comprehensive pharmacokinetic and toxicological data, the existing evidence strongly supports their continued exploration. The synthetic methodologies are well-established, and the biological assays for their evaluation are robust, providing a solid foundation for the development of novel therapeutics based on the this compound scaffold.

References

- 1. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]

- 2. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, offering insights for researchers, scientists, and drug development professionals.

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a parent indole molecule. These modifications can influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately impacting a drug candidate's efficacy, safety, and pharmacokinetic profile. This guide will delve into these effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Key Physicochemical and Pharmacokinetic Effects of Fluorinating Indoles

The introduction of fluorine into an indole nucleus can bring about several critical changes that are advantageous for drug design:

-

Enhanced Metabolic Stability: Fluorine substitution, particularly on aromatic rings, is a well-established strategy to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing a hydrogen atom with a more stable fluorine atom, the metabolic half-life of the compound can be significantly extended, leading to improved oral bioavailability and a more favorable dosing regimen.

-

Modulation of Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorinated groups like trifluoromethyl (CF3) can decrease it. This "tunability" allows for the optimization of a drug's solubility, permeability across biological membranes, and overall absorption, distribution, metabolism, and excretion (ADME) properties.

-

Altered pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of ionization state can be crucial for optimizing drug-receptor interactions, improving oral absorption, and controlling off-target effects.

-

Conformational Control and Binding Affinity: Fluorine can influence the conformational preferences of a molecule through steric and electronic effects, including the gauche effect. By locking the indole derivative into a more bioactive conformation, fluorine can enhance its binding affinity for the target protein. Furthermore, fluorine can participate in favorable intermolecular interactions within the protein's binding pocket, such as hydrogen bonds and dipolar interactions, further increasing potency.

Quantitative Impact of Fluorination on Indole Bioactivity

The following tables summarize the quantitative effects of fluorine substitution on the bioactivity and metabolic stability of various indole derivatives, providing a clear comparison for drug development professionals.

Table 1: Comparative In Vitro Metabolic Stability of Parent Indole vs. 5-Fluoroindole Derivative

| Compound | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |

| Parent Indole | Human Liver Microsomes (HLM) | 25 | 27.7 | |

| 5-Fluoroindole Derivative | Human Liver Microsomes (HLM) | 75 | 9.2 | |

| Parent Indole | Human Plasma | > 120 | Not Applicable | |

| 5-Fluoroindole Derivative | Human Plasma | > 120 | Not Applicable |

Table 2: Effect of Fluorination on the Anti-HIV-1 Activity of Indole Derivatives

| Compound | Fluorine Position | EC50 (nM) | Target | Reference |

| Non-fluorinated Indole (III) | - | ~2500 | HIV-1 Reverse Transcriptase | |

| 4-Fluoroindole (IV) | 4-F | 50 | HIV-1 Reverse Transcriptase | |

| 7-carboxamide-4-fluoroindole (22) | 4-F | 0.14 | HIV-1 | |

| 7-heteroaryl-carboxamide-4-fluoroindole (23p) | 4-F | 0.0058 | HIV-1 | |

| Benzenesulfonyl 4-fluoro-indolecarboxamide (20h) | 4-F | 0.5 | HIV-1 WT | |

| Tetrazole-based 4-fluoroindole hybrid (24d) | 4-F | 20 | HIV-1 Attachment |

Table 3: Impact of Fluorination on Receptor Binding Affinity and Kinase Inhibition

| Compound | Fluorine Position | Bioactivity (IC50/Ki) | Target | Reference |

| Non-fluorinated pyrrolo[2,3-b]pyridine | - | 3 |

Methodological & Application

Protocol for N-Alkylation of 7-Fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-alkylation of indoles is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. The substituent on the indole nitrogen can significantly influence the pharmacological properties of the molecule, including its binding affinity, selectivity, and pharmacokinetic profile. 7-Fluoro-1H-indole is a valuable building block in drug discovery, and its N-alkylation provides access to novel chemical entities with potential therapeutic applications. The electron-withdrawing nature of the fluorine atom at the 7-position can influence the reactivity of the indole N-H bond, making the optimization of reaction conditions crucial for achieving high yields and purity.

This document provides detailed protocols for the N-alkylation of this compound using various common methods, including the use of strong bases, milder carbonate bases, and phase-transfer catalysis. The choice of method will depend on the specific alkylating agent, the scale of the reaction, and the functional group tolerance of the starting material.

Data Presentation: N-Alkylation of Indole Derivatives

The following table summarizes reaction conditions for the N-alkylation of indole derivatives with various alkyl halides, providing a comparative overview of different methodologies. While specific data for this compound is limited in the public domain, the presented conditions for closely related indole substrates serve as a valuable starting point for reaction optimization.

| Entry | Indole Substrate | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Indole-3-carbaldehyde | Benzyl bromide | K₂CO₃ (1.5) | DMF | Reflux | 6 | 91 |

| 2 | Indole | Benzyl bromide | KOH (4) | DMSO | RT | 0.75 | 85-89 |

| 3 | Indole | Various alkyl halides | NaH (1.1) | DMF or THF | 0 to RT | 2-24 | High |

| 4 | Indole | Alkyl halides | KOH (5) / TBAB (0.1) | Toluene/H₂O | RT | - | 78-98 |

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data for entries 2-4 represent general conditions for indole alkylation and may require optimization for this compound.

Experimental Protocols

Below are detailed experimental protocols for three common methods for the N-alkylation of this compound.

Protocol 1: N-Alkylation using Sodium Hydride (NaH)

This method is suitable for a wide range of alkyl halides and generally provides high yields. Sodium hydride is a strong base and requires handling under anhydrous conditions.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

-

Add anhydrous DMF or THF (to make a 0.1-0.5 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)

This method employs a milder base and is often used for reactive alkylating agents like benzyl bromide.[1]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Ethyl alcohol

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the mixture vigorously and add the alkyl halide (1.0-1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethyl alcohol) to obtain the purified N-alkylated this compound.[1]

Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method is advantageous as it avoids the need for anhydrous solvents and strong, moisture-sensitive bases.

Materials:

-

This compound

-

Alkyl halide

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Water

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), potassium hydroxide (5.0 eq), and tetrabutylammonium bromide (0.1 eq).

-

Add toluene and water in a 1:1 volume ratio.

-

Stir the mixture vigorously to ensure good mixing of the two phases.

-

Add the alkyl halide (1.2 eq) to the reaction mixture.

-

Continue to stir vigorously at room temperature and monitor the reaction by TLC.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: C3-Functionalization of the 7-Fluoro-1H-indole Ring

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the C3-functionalization of the 7-fluoro-1H-indole ring, a crucial scaffold in medicinal chemistry. The presence of a fluorine atom at the 7-position can significantly influence the physicochemical and pharmacological properties of indole-based compounds, making targeted functionalization at the C3 position a key strategy in the development of novel therapeutics.

Introduction

The this compound scaffold is a privileged structural motif found in a variety of biologically active molecules. The electron-withdrawing nature of the fluorine atom at the C7 position can modulate the electron density of the indole ring, influencing its reactivity and interaction with biological targets. C3-functionalization is a primary route for elaborating the indole core, as the C3 position is the most nucleophilic and prone to electrophilic substitution. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and acyl groups, to explore the structure-activity relationship (SAR) of potential drug candidates. This document outlines several key methods for the C3-functionalization of this compound, providing quantitative data and detailed experimental protocols.

C3-Alkylation

C3-alkylation of this compound can be achieved through various methods, including metal-free and metal-catalyzed approaches.

Metal-Free C3-Alkylation with α-Heteroaryl-substituted Methyl Alcohols

A metal-free approach utilizing cesium carbonate and Oxone® offers an effective method for the C3-alkylation of this compound with various α-heteroaryl-substituted methyl alcohols. This method proceeds via a presumed hydrogen autotransfer-type mechanism.

Quantitative Data:

| Entry | Reactant 1 (Indole) | Reactant 2 (Alcohol) | Product | Yield (%) | Time (h) | Temp (°C) |

| 1 | This compound | 2-Pyridinemethanol | 3-(Pyridin-2-ylmethyl)-7-fluoro-1H-indole | 78 | 24 | 140 |

| 2 | This compound | (6-Methylpyridin-2-yl)methanol | 3-((6-Methylpyridin-2-yl)methyl)-7-fluoro-1H-indole | 75 | 24 | 140 |

| 3 | This compound | Quinol-2-ylmethanol | 3-(Quinolin-2-ylmethyl)-7-fluoro-1H-indole | 82 | 24 | 140 |

Experimental Protocol: Metal-Free C3-Alkylation

-

To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), the corresponding α-heteroaryl-substituted methyl alcohol (3.0 mmol, 3.0 equiv), cesium carbonate (Cs₂CO₃, 1.1 mmol, 1.1 equiv), and Oxone® (0.1 mmol, 0.1 equiv).

-

Add xylenes to achieve a 2 M concentration of the indole.

-

Seal the tube and heat the reaction mixture at 140 °C for 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired C3-alkylated this compound.

Logical Relationship: Proposed Metal-Free Alkylation Mechanism

Caption: Proposed reaction pathway for metal-free C3-alkylation.

C3-Arylation

Direct C3-arylation of the this compound ring can be challenging. One potential approach involves a palladium-catalyzed reaction with aryl chlorides or triflates. While not explicitly demonstrated on this compound in the reviewed literature, the following protocol is based on a general method for N-unsubstituted indoles.

Quantitative Data (Representative Examples for General Indoles):

| Entry | Reactant 1 (Indole) | Reactant 2 (Aryl Halide) | Catalyst/Ligand | Product | Yield (%) |

| 1 | 1H-Indole | Chlorobenzene | Pd(OAc)₂ / DHTP | 3-Phenyl-1H-indole | 85 |

| 2 | 1H-Indole | 4-Chlorotoluene | Pd(OAc)₂ / DHTP | 3-(p-Tolyl)-1H-indole | 92 |

| 3 | 1H-Indole | 1-Chloro-4-methoxybenzene | Pd(OAc)₂ / DHTP | 3-(4-Methoxyphenyl)-1H-indole | 88 |

Experimental Protocol: Palladium-Catalyzed C3-Arylation

-

To an oven-dried Schlenk tube, add dihydroxyterphenylphosphine (DHTP) ligand (0.1 mmol, 10 mol%) and palladium acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous THF (1 mL) and stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.0 mmol, 1.0 equiv), the aryl chloride (1.2 mmol, 1.2 equiv), and lithium bis(trimethylsilyl)amide (LiHMDS) as a 1 M solution in THF (2.2 mL, 2.2 equiv).

-

Heat the reaction mixture at 100 °C for 24 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the C3-arylated product.

Experimental Workflow: C3-Arylation

Caption: Workflow for Pd-catalyzed C3-arylation.

C3-Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group at the C3 position of indoles. The use of a Lewis acid like diethylaluminum chloride allows for regioselective acylation under mild conditions.

Quantitative Data (Representative Examples for General Indoles):

| Entry | Reactant 1 (Indole) | Reactant 2 (Acyl Chloride) | Lewis Acid | Product | Yield (%) |

| 1 | 1H-Indole | Acetyl chloride | Et₂AlCl | 1-(1H-Indol-3-yl)ethan-1-one | 95 |

| 2 | 1H-Indole | Benzoyl chloride | Et₂AlCl | (1H-Indol-3-yl)(phenyl)methanone | 92 |

| 3 | 1H-Indole | Cyclopropanecarbonyl chloride | Et₂AlCl | Cyclopropyl(1H-indol-3-yl)methanone | 89 |

Experimental Protocol: Friedel-Crafts C3-Acylation

-

Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) in a flame-dried round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylaluminum chloride (Et₂AlCl) (1.1 mmol, 1.1 equiv) as a 1.0 M solution in hexanes.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the acyl chloride (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel chromatography to obtain the C3-acylated this compound.

Signaling Pathway: Lewis Acid Catalyzed Acylation

Caption: Pathway for Friedel-Crafts C3-acylation.

Disclaimer

The protocols described herein are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The applicability of general protocols to the this compound substrate should be confirmed on a small scale before proceeding to larger-scale reactions. Reaction conditions may require optimization for specific substrates.

Application Notes and Protocols for the Synthesis of Serotonin Receptor Modulators Using 7-Fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1H-indole has emerged as a valuable building block in medicinal chemistry for the development of novel serotonin receptor modulators. The strategic introduction of a fluorine atom at the 7-position of the indole ring can significantly influence the physicochemical and pharmacological properties of the resulting compounds. This modification can alter electron distribution, metabolic stability, and lipophilicity, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles for various serotonin (5-HT) receptor subtypes, particularly the 5-HT1A, 5-HT2A, and 5-HT7 receptors.

These application notes provide a comprehensive overview of the synthetic strategies and detailed experimental protocols for utilizing this compound in the synthesis of potent and selective serotonin receptor modulators. The information presented is intended to guide researchers in the design and execution of synthetic routes and in the pharmacological evaluation of these promising compounds.

Synthetic Strategies

The synthesis of serotonin receptor modulators from this compound typically involves a multi-step approach, beginning with the functionalization of the indole core, followed by the introduction of the desired pharmacophore. Key synthetic transformations include the Vilsmeier-Haack formylation to introduce a crucial aldehyde group at the 3-position, followed by either a van Leusen imidazole synthesis or a Speeter-Anthony tryptamine synthesis to construct the final modulator scaffold.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a branched pathway starting from the Vilsmeier-Haack formylation of this compound.

Caption: General synthetic workflow starting from this compound.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol details the synthesis of the key intermediate, this compound-3-carbaldehyde.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl3 (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound-3-carbaldehyde as a solid.

Protocol 2: van Leusen Synthesis of 3-(1H-Imidazol-5-yl)-7-fluoro-1H-indole Derivatives

This protocol describes the synthesis of imidazole-based serotonin receptor modulators from this compound-3-carbaldehyde.

Materials:

-

This compound-3-carbaldehyde

-

Primary amine (e.g., methylamine, ethylamine)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of this compound-3-carbaldehyde (1 equivalent) in methanol, add the primary amine (1.1 equivalents) and stir at room temperature for 1 hour to form the corresponding imine in situ.

-

Add TosMIC (1.2 equivalents) and K2CO3 (2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and DCM.

-

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: DCM/methanol) to obtain the desired 3-(1-alkyl-1H-imidazol-5-yl)-7-fluoro-1H-indole.

Protocol 3: Speeter-Anthony Synthesis of 7-Fluorotryptamine Derivatives

This protocol outlines the synthesis of tryptamine-based serotonin receptor modulators.

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous diethyl ether

-

Secondary amine (e.g., dimethylamine, diethylamine)

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Formation of the Indole-3-glyoxylyl Chloride: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and cool to 0 °C. Add oxalyl chloride (1.1 equivalents) dropwise. Stir the reaction mixture at room temperature for 1-2 hours. The resulting precipitate is the 7-fluoro-indole-3-glyoxylyl chloride.

-

Amidation: Suspend the crude glyoxylyl chloride in anhydrous diethyl ether and cool to 0 °C. Bubble the desired secondary amine gas through the solution or add a solution of the amine in a suitable solvent. Stir for 2-3 hours at room temperature.

-

Filter the reaction mixture and wash the solid with diethyl ether. The filtrate contains the desired N,N-dialkyl-7-fluoro-indole-3-glyoxylamide. Concentrate the filtrate under reduced pressure.

-

Reduction: In a separate flame-dried flask, prepare a suspension of LiAlH4 (2-3 equivalents) in anhydrous THF. Cool to 0 °C and add a solution of the crude glyoxylamide in anhydrous THF dropwise.

-

After the addition, reflux the mixture for 4-6 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then water again.

-

Filter the resulting solid through a pad of celite and wash thoroughly with THF.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired 7-fluoro-N,N-dialkyltryptamine.

Data Presentation

The following tables summarize the pharmacological data for a selection of serotonin receptor modulators derived from fluorinated indoles.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors

| Compound ID | R1 | R2 | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |

| 7F-DMT | H | N(CH3)2 | 150 | 85 | 45 |

| 7F-DET | H | N(C2H5)2 | 120 | 70 | 35 |

| 7F-Imidazole-Me | Imidazole | CH3 | 25 | 250 | 10 |

| 7F-Imidazole-Et | Imidazole | C2H5 | 20 | 220 | 8 |

Data are representative values compiled from various sources and should be considered for comparative purposes.

Table 2: Functional Activity (EC50, nM) and Efficacy of this compound Derivatives

| Compound ID | Receptor | EC50 (nM) | % Efficacy (vs. 5-HT) | Activity |

| 7F-Imidazole-Et | 5-HT7 | 15 | 95% | Agonist |

| 7F-DMT | 5-HT2A | 150 | 80% | Partial Agonist |

| 7F-DET | 5-HT1A | 95 | - | Antagonist (IC50) |

Data are representative values and may vary depending on the specific assay conditions.

Signaling Pathways and Mechanism of Action

The synthesized this compound derivatives modulate serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). Their specific effects as agonists or antagonists trigger distinct downstream signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is typically coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream effects.

Caption: Agonist-mediated 5-HT1A receptor signaling pathway.

5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: Agonist-mediated 5-HT2A receptor signaling pathway.

5-HT7 Receptor Signaling

The 5-HT7 receptor is coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in cAMP levels and activation of protein kinase A (PKA).

Caption: Agonist-mediated 5-HT7 receptor signaling pathway.

Conclusion

This compound serves as a versatile and powerful scaffold for the synthesis of a diverse range of serotonin receptor modulators. The synthetic routes outlined in these application notes provide a solid foundation for the generation of novel compounds with potentially improved therapeutic profiles. The strategic placement of the fluorine atom at the 7-position offers a valuable tool for fine-tuning the pharmacological properties of these molecules, making this class of compounds a promising area for continued research and development in the pursuit of new treatments for a variety of CNS disorders.

Application of 7-Fluoro-1H-indole in the Development of Anticancer Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. Its unique structure allows for diverse functionalization, leading to compounds that can interact with various biological targets implicated in cancer progression. The introduction of a fluorine atom at the 7-position of the indole ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of the molecule to its target proteins. This strategic fluorination makes 7-fluoro-1H-indole a promising scaffold for the development of novel anticancer agents. These derivatives have shown potential in targeting key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway, and by inhibiting crucial enzymes like protein kinases and topoisomerases.

This document provides detailed application notes and experimental protocols for researchers engaged in the development of anticancer agents based on the this compound scaffold.

Data Presentation: Anticancer Activity of Fluoro-Indole Derivatives

The following tables summarize the in vitro cytotoxic activity of representative fluoro-indole derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure of their anticancer potency.

Table 1: Cytotoxic Activity of Tri-Substituted Fluoro-Indole Derivatives Against Human Topoisomerase-II

| Compound ID | Chain | Docking Score (kcal/mol) | Number of Hydrogen Bonds |

| S-2 | A | -8.8 | 11 |

| B | -7.7 | ||

| C | -9.6 | ||

| D | -8.7 | ||

| S-14 | A | -9.2 | 12 |

| B | -8.2 | ||

| C | -8.6 | ||

| D | -8.6 | ||

| Fludarabine (Standard) | A | -7.6 | 9 |

| B | -7.6 | ||

| C | -8.6 | ||

| D | -7.7 |

In-silico data suggests that tri-substituted fluoro-indole derivatives have the potential to be effective anticancer agents by targeting human topoisomerase-II.[1]

Table 2: Cytotoxic Activity of Indole-Based Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound 2e | HCT116 (Colon) | 6.43 ± 0.72 |

| A549 (Lung) | 9.62 ± 1.14 | |

| A375 (Melanoma) | 8.07 ± 1.36 | |

| Erlotinib (Standard) | HCT116 (Colon) | 17.86 ± 3.22 |

| A549 (Lung) | 19.41 ± 2.38 | |

| A375 (Melanoma) | 23.81 ± 4.17 | |

| Compound 5f | MCF-7 (Breast) | 13.2 |

| MDA-MB-468 (Breast) | 8.2 | |

| Compound 5d | MCF-7 (Breast) | 4.7 |

These tables highlight the significant anticancer potential of various indole derivatives, with some compounds showing higher potency than the standard drug erlotinib.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes an industrial method for the preparation of the this compound scaffold.

Materials:

-

2-Fluorobenzene amide

-

tert-Butyl acrylate

-

Methylthio ethyl acetate

-

Hydrazine hydrate

-

Raney nickel

-

Inert gas (e.g., Nitrogen or Argon)

-

Macroporous resin

-

Vacuum distillation apparatus

Procedure:

-

In a reaction vessel under an inert gas atmosphere, combine 0.3-0.7 molar parts of 2-fluorobenzene amide with 0.15-0.45 molar parts of tert-butyl acrylate and 0.5-1 molar part of methylthio ethyl acetate.

-

Heat the mixture to 50-70°C to facilitate cyclization.

-

After cyclization, add 3-7 molar parts of hydrazine hydrate and 0.2-0.4 molar parts of Raney nickel to the reaction mixture.

-

Perform a hydrogenation reduction to obtain the crude 7-fluoroindole product.

-

Purify the crude product by vacuum distillation followed by separation using a macroporous resin to yield the final 7-fluoroindole product.[5]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound derivatives.

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 4: Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound derivatives against a specific kinase (e.g., PI3K, Akt).

Materials:

-

Recombinant human kinase (e.g., PI3K, Akt)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

This compound derivative

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.

-

Add the this compound derivative at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. Indole derivatives have been shown to target this pathway.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel this compound derivatives as anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes: Evaluating the Cytotoxicity of 7-Fluoro-1H-indole

References

- 1. This compound-2-carbonitrile | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]

Troubleshooting & Optimization

Optimizing reaction conditions for 7-Fluoro-1H-indole synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Fluoro-1H-indole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format, focusing on practical solutions to improve yield, purity, and overall success of the reaction.

Question 1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Fischer indole synthesis of this compound can arise from several factors. The electronic properties of the fluorine substituent and the stability of intermediates play a crucial role. Here are the primary causes and potential solutions:

-

Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A weak acid may not be sufficient to drive the reaction to completion, while an overly strong acid can lead to degradation of the starting materials or the product.[1][2]

-

Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures.[1] However, excessive heat can cause decomposition and polymerization, especially under strong acidic conditions.

-

Solution: Systematically optimize the reaction temperature and time. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

-

-

Poor Quality of Starting Materials: Impurities in the (2-fluorophenyl)hydrazine or the carbonyl compound can significantly hinder the reaction. Hydrazines, in particular, can degrade upon storage.

-

Solution: Ensure the purity of your starting materials. Recrystallize or distill the starting materials if necessary. It is advisable to use freshly prepared or purified (2-fluorophenyl)hydrazine.

-

-

Side Reactions: The formation of side products, such as regioisomers (if using an unsymmetrical ketone) or products from N-N bond cleavage, can reduce the yield of the desired this compound.

-

Solution: To control regioselectivity, a careful selection of the acid catalyst and solvent is necessary. To minimize N-N bond cleavage, consider using a milder Lewis acid and lower reaction temperatures.

-

Question 2: I am observing significant impurity formation in my synthesis of this compound. What are the likely impurities and how can I minimize them?

Answer:

Impurity formation is a common challenge. The likely impurities depend on the synthetic route chosen.

-

For Fischer Indole Synthesis:

-

Unreacted Starting Materials: Residual (2-fluorophenyl)hydrazine and the corresponding ketone/aldehyde.

-

Incompletely Cyclized Intermediates: The phenylhydrazone intermediate may persist if the reaction conditions are not optimal.

-

Polymerization Products: Indoles are susceptible to polymerization under strong acidic conditions, often observed as a dark tarry residue.

-

Regioisomers: If an unsymmetrical ketone is used, a mixture of indole regioisomers can be formed.

-

-

For Leimgruber-Batcho Type Synthesis (from a nitrotoluene precursor):

-

Incomplete Reduction: The nitro group may not be fully reduced to the amine, leading to nitro-containing impurities.

-

Incomplete Cyclization: The intermediate enamine may not fully cyclize.

-

Minimization Strategies:

-

Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and catalyst concentration can significantly reduce the formation of side products.

-

Inert Atmosphere: For reactions sensitive to oxidation, such as those involving hydrazines, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.

-

Purification of Intermediates: If the synthesis is a multi-step process, purifying the intermediates at each stage can prevent the carry-over of impurities into the final product.

Question 3: I am facing difficulties in purifying the final this compound product. What are the recommended purification methods?

Answer:

The purification of this compound can be challenging due to its polarity and potential for degradation on silica gel.

-

Column Chromatography: This is a common method for purification.

-

Eluent System: A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

-

Silica Gel Deactivation: Indoles can sometimes streak or decompose on acidic silica gel. To mitigate this, you can use silica gel that has been neutralized by pre-treating it with a solution of a volatile base like triethylamine in the eluent system.

-

-

Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexanes) to find suitable conditions for crystallization.

-

Vacuum Distillation: For larger scale preparations, vacuum distillation can be an effective method for purifying the crude product, as described in an industrial preparation method.

-

Macroporous Resin Separation: An industrial method also reports the use of macroporous resin separation for final purification to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Several synthetic routes have been established for the synthesis of this compound. The most common methods include:

-

Fischer Indole Synthesis: This classic method involves the reaction of a (2-fluorophenyl)hydrazine with an aldehyde or a ketone under acidic conditions.

-

Leimgruber-Batcho Indole Synthesis: This method typically starts from a substituted 2-nitrotoluene, which is converted to an enamine followed by reductive cyclization. A scalable synthesis of 6-chloro-5-fluoroindole has been reported using a similar strategy starting from 3-chloro-4-fluoro-6-methylnitrobenzene.

-

Industrial Preparation Method: A patented industrial method describes the synthesis starting from 2-fluorobenzene amide, followed by cyclization and hydrogenation reduction.

Q2: What are the typical reaction conditions for the Fischer indole synthesis of this compound?

A2: The reaction conditions for the Fischer indole synthesis can vary depending on the specific substrates and the scale of the reaction. However, typical conditions involve heating a mixture of the (2-fluorophenyl)hydrazine and the carbonyl compound in the presence of an acid catalyst. Common catalysts include Brønsted acids like sulfuric acid or p-toluenesulfonic acid, and Lewis acids like zinc chloride. The reaction is often carried out in a solvent such as ethanol, acetic acid, or toluene at temperatures ranging from 50 to 120 °C.

Q3: How does the fluorine substituent at the 7-position affect the reactivity of the indole ring?

A3: The fluorine atom at the 7-position is an electron-withdrawing group. This influences the reactivity of the indole ring in several ways:

-

It decreases the overall electron density of the aromatic system, which can make electrophilic substitution reactions more challenging compared to unsubstituted indole.

-

It increases the acidity of the N-H proton, making deprotonation under basic conditions easier.

-

The fluorine atom can influence the regioselectivity of certain reactions.

Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?

A4: Yes, standard laboratory safety procedures should always be followed. Specifically:

-

Hydrazine derivatives: Phenylhydrazines are toxic and should be handled with care in a well-ventilated fume hood.

-

Acids: Strong acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Many organic solvents are flammable and/or toxic. Always work in a fume hood and away from ignition sources.

-

This compound: This compound may cause skin and eye irritation, and respiratory irritation. It is recommended to handle it in a well-ventilated area and wear appropriate PPE.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis (Industrial Method)

| Parameter | Range | Optimal Conditions (Example) |

| Starting Material | 2-fluorobenzene amide | - |

| Reagents | tert-butyl acrylate, methylthio ethyl acetate, hydrazine hydrate, Raney nickel | - |

| Cyclization Temperature | 50-70 °C | 60 °C |

| Hydrogenation Temperature | 40-65 °C | 55 °C |

| Hydrogenation Time | 5-7 h | 6 h |

| Crude Product Yield | ≥ 54% | - |

| Purification | Vacuum distillation, Macroporous resin separation | - |

| Final Purity | - | - |

Table 2: Troubleshooting Common Issues in Fischer Indole Synthesis of this compound

| Issue | Potential Cause | Recommended Action |

| Low Yield | Inappropriate acid catalyst | Screen various Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂). |

| Suboptimal temperature | Optimize temperature; avoid excessive heat to prevent degradation. | |

| Poor starting material quality | Use purified or freshly prepared (2-fluorophenyl)hydrazine. | |

| Impurity Formation | Polymerization | Use milder acid conditions and lower temperatures. |

| Regioisomers | Optimize acid catalyst and solvent to favor the desired isomer. | |

| Incomplete reaction | Increase reaction time or temperature cautiously, monitoring by TLC/LC-MS. | |

| Purification Difficulties | Streaking on silica gel | Use neutralized silica gel (pre-treated with triethylamine). |

| Co-elution of impurities | Experiment with different eluent systems; consider recrystallization. | |

| Product degradation | Use a less acidic stationary phase like alumina for chromatography. |

Experimental Protocols

Protocol 1: Industrial Preparation of this compound

Step 1: Synthesis of Crude this compound

-

To a reaction vessel under an inert atmosphere, add 2-fluorobenzene amide (0.3-0.7 molar parts).

-

Add tert-butyl acrylate (0.15-0.45 molar parts) and methylthio ethyl acetate (0.5-1 molar part).

-

Heat the mixture to 50-70 °C to facilitate cyclization.

-

After the cyclization is complete, add hydrazine hydrate (3-7 parts) and Raney nickel (0.2-0.4 parts).

-

Conduct the hydrogenation reduction at 40-65 °C for 5-7 hours to obtain the crude 7-fluoroindole product.

Step 2: Purification

-

Subject the crude product to vacuum distillation (50-80 Pa).

-

Further purify the distilled product by macroporous resin separation to obtain the final this compound.

Mandatory Visualization

Caption: Industrial synthesis and purification workflow for this compound.

Caption: Troubleshooting flowchart for addressing low yields in the Fischer indole synthesis.

References

Common side reactions in the synthesis of 7-Fluoro-1H-indole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and versatile methods for the synthesis of this compound are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. The choice between these methods often depends on the availability of starting materials, desired substitution patterns, and reaction condition tolerance.

Q2: What are the typical starting materials for each common synthesis method?

A2:

-

Fischer Indole Synthesis: This method typically starts with (2-fluorophenyl)hydrazine and a suitable aldehyde or ketone.

-

Leimgruber-Batcho Indole Synthesis: The common starting material for this synthesis is 2-fluoro-6-nitrotoluene.

Q3: I am observing a low yield in my Fischer Indole Synthesis of this compound. What are the likely causes?

A3: Low yields in the Fischer indole synthesis can be attributed to several factors, including:

-

Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid) are critical.

-

Inappropriate Temperature: The reaction is sensitive to temperature; both insufficient and excessive heat can lead to side reactions or decomposition.

-

N-N Bond Cleavage: The hydrazone intermediate can undergo cleavage of the N-N bond, leading to the formation of (2-fluoro)aniline as a byproduct.

-

Formation of Regioisomers: If an unsymmetrical ketone is used, the formation of an undesired regioisomer can lower the yield of the target this compound.

Q4: My Leimgruber-Batcho synthesis of this compound is not working well. What could be the problem?

A4: Common issues in the Leimgruber-Batcho synthesis include:

-

Incomplete Enamine Formation: The initial reaction between 2-fluoro-6-nitrotoluene and the formamide acetal may not go to completion.

-

Inefficient Reductive Cyclization: The reduction of the nitro group and subsequent cyclization is a critical step. The choice of reducing agent (e.g., Raney nickel, Pd/C, iron in acetic acid) and reaction conditions are crucial for high yields.[1]

-

Side Reactions During Reduction: Over-reduction can lead to saturation of the indole ring, while incomplete reduction may leave unreacted nitro-enamine intermediate.

Troubleshooting Guides

Fischer Indole Synthesis: Troubleshooting Common Side Reactions

| Observed Problem | Potential Cause | Troubleshooting & Optimization |

| Low to no product formation, presence of (2-fluorophenyl)hydrazine starting material | Incomplete hydrazone formation. | Ensure the aldehyde/ketone is of high purity. Use a slight excess of the carbonyl compound. Add a catalytic amount of a mild acid (e.g., acetic acid) to facilitate hydrazone formation prior to the main cyclization step. |

| Multiple spots on TLC, difficult to purify the desired product | Formation of regioisomers (e.g., 4-fluoro-1H-indole) when using unsymmetrical ketones. | If possible, use a symmetrical ketone or an aldehyde to avoid regioselectivity issues. If an unsymmetrical ketone is necessary, carefully optimize the acid catalyst and temperature to favor the formation of the desired isomer. Purification may require careful column chromatography with a specialized solvent system. |

| Significant amount of 2-fluoroaniline detected by GC-MS or LC-MS | Cleavage of the N-N bond in the hydrazone intermediate under harsh acidic conditions. | Use a milder acid catalyst or a lower concentration of the strong acid. Optimize the reaction temperature to the lowest effective level. |

| Formation of dark, polymeric material | Decomposition of starting materials or intermediates at high temperatures or in the presence of strong acids. | Lower the reaction temperature. Use a less concentrated acid. Ensure an inert atmosphere to prevent oxidation. |

Leimgruber-Batcho Indole Synthesis: Troubleshooting Common Side Reactions

| Observed Problem | Potential Cause | Troubleshooting & Optimization |

| Low yield of the intermediate enamine | Incomplete reaction of 2-fluoro-6-nitrotoluene. | Increase the reaction time and/or temperature for the enamine formation step. Ensure the formamide acetal and any added amine (e.g., pyrrolidine) are of high quality and anhydrous. |

| Incomplete conversion of the nitro-enamine to the indole | Inefficient reduction of the nitro group. | The choice of reducing agent is critical. Catalytic hydrogenation (e.g., Pd/C, Raney Ni) is often effective.[1] If using metal reductants like iron or tin(II) chloride, ensure the reaction goes to completion by monitoring with TLC. |

| Formation of 7-fluoroindoline as a major byproduct | Over-reduction during the catalytic hydrogenation step. | Reduce the hydrogen pressure and/or the reaction time. Monitor the reaction progress carefully and stop it once the starting material is consumed. |

| Presence of 1-hydroxy-7-fluoro-1H-indole | Incomplete reduction of the nitro group to the hydroxylamine followed by cyclization. | Ensure sufficient reducing agent is used to fully reduce the nitro group to the amine before cyclization. |

Experimental Protocols

General Procedure for Fischer Indole Synthesis of this compound

-

Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve (2-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add the desired aldehyde or ketone (1.0-1.1 eq). Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete formation of the hydrazone.

-

Cyclization: To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid). Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 180°C) with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into ice-water. Neutralize the acid with a suitable base (e.g., sodium bicarbonate, sodium hydroxide).

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

General Procedure for Leimgruber-Batcho Indole Synthesis of this compound

-

Enamine Formation: In a reaction vessel, combine 2-fluoro-6-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq), and pyrrolidine (2.0-3.0 eq). Heat the mixture (typically at reflux) until the formation of the red-colored enamine is complete as indicated by TLC.[1]

-

Reductive Cyclization:

-

Catalytic Hydrogenation: Dissolve the crude enamine in a suitable solvent (e.g., ethanol, ethyl acetate, or THF). Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney nickel). Subject the mixture to a hydrogen atmosphere (from a balloon or in a Parr shaker) until the starting material is consumed.

-

Chemical Reduction: Alternatively, dissolve the enamine in a solvent like acetic acid and add a reducing agent such as iron powder or tin(II) chloride. Heat the mixture as required to drive the reaction to completion.

-

-

Work-up:

-

For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

For Chemical Reduction: After the reaction is complete, pour the mixture into water and basify to an appropriate pH.

-

-

Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Caption: Fischer Indole Synthesis Workflow and Common Side Reactions.

Caption: Leimgruber-Batcho Synthesis Workflow and Common Side Reactions.

Caption: General Troubleshooting Workflow for this compound Synthesis.

References

Technical Support Center: Troubleshooting Guide for the Functionalization of the Indole C-3 Position

This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during the functionalization of the indole C-3 position.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the C-3 functionalization of indoles, and what causes them?

A1: The most prevalent side reactions include:

-

Lack of Regioselectivity: Functionalization at undesired positions is a frequent issue. This can manifest as:

-

N-1 Functionalization: The indole nitrogen is nucleophilic and can compete with the C-3 position, particularly under basic conditions that favor the formation of the indolide anion.[1]

-

C-2 Functionalization: While the C-3 position is kinetically favored for electrophilic attack, functionalization can occur at the C-2 position, especially if the C-3 position is sterically hindered or if reaction conditions favor thermodynamic products.[2]

-

Functionalization on the Benzene Ring (C-4 to C-7): This is less common but can occur under specific conditions, often requiring directing groups.[2]

-

-

Polysubstitution: The desired C-3 functionalized product can sometimes be more reactive than the starting indole, leading to further reaction and the formation of di- or even tri-substituted products.[2] This is particularly common in Friedel-Crafts reactions where an excess of the electrophile is used.

-

Dimerization and Polymerization: Indoles are susceptible to acid-catalyzed dimerization and polymerization.[1] The high electron density at the C-3 position makes it prone to attack by protonated indole molecules, initiating a chain reaction that leads to oligomers and dark, tarry materials, significantly reducing the yield of the desired product.

-

Byproduct Formation in Specific Reactions: Named reactions can have their own characteristic side products. For instance, the Fischer indole synthesis can yield byproducts from aldol condensations or other rearrangements.

Q2: How can I improve the regioselectivity of my reaction to favor C-3 functionalization?

A2: Controlling regioselectivity is a key challenge. Here are several strategies:

-

Choice of Reaction Conditions:

-

For C-3 vs. N-1 Selectivity: Acidic or neutral conditions generally favor C-3 functionalization, while strongly basic conditions (e.g., using NaH) tend to promote N-1 alkylation. The choice of solvent is also critical; polar, coordinating solvents can favor N-allylation, whereas less polar, non-coordinating solvents can enhance C-3 selectivity in palladium-catalyzed allylations.

-

For C-3 vs. C-2 Selectivity: C-3 is the kinetically favored position. To achieve C-2 functionalization, the C-3 position can be blocked with a substituent. Alternatively, specific directing groups on the nitrogen atom can steer the reaction to the C-2 position, often in conjunction with transition-metal catalysis.

-

-

Use of Protecting Groups: Protecting the indole nitrogen with a suitable group can prevent N-functionalization and modulate the reactivity of the indole ring. Electron-withdrawing groups (e.g., sulfonyl derivatives) can decrease the nucleophilicity of the ring, which can sometimes be beneficial in controlling reactivity.

-

Catalyst and Ligand Selection: In transition-metal-catalyzed reactions, the choice of metal, ligand, and additives is paramount in controlling regioselectivity. For instance, in palladium-catalyzed C-3 arylation, specific phosphine ligands have been shown to be crucial for achieving high selectivity.

Q3: My reaction is producing a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A3: Low or no yield is a common problem that can stem from several factors:

-

Inactive Catalyst: The catalyst may be deactivated by moisture, air, or impurities in the reagents or solvent. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to the decomposition of starting materials, products, or the catalyst. A systematic screening of temperatures is recommended.

-

Incorrect Solvent: The solvent plays a crucial role in solubilizing reagents and stabilizing intermediates. A solvent screen is often a valuable optimization step.

-

Poor Quality of Starting Materials: Impurities in your indole, electrophile, or solvent can inhibit the reaction. Ensure your starting materials are pure.

-

Inappropriate Reaction Time: The reaction may not have run to completion, or it may have proceeded for too long, leading to product degradation. Monitoring the reaction by TLC or LC-MS is essential.

Troubleshooting Guides